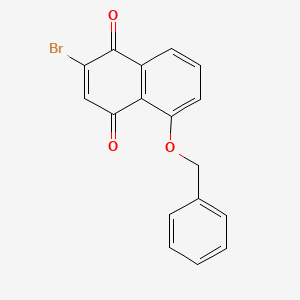
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a benzyloxy group at the 5-position and a bromine atom at the 2-position of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-bromonaphthalene-1,4-dione typically involves the bromination of 5-(benzyloxy)naphthalene-1,4-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinone moiety can undergo redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized to form different quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products include hydroquinones or other quinone derivatives depending on the specific reaction conditions.
科学的研究の応用
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of organic electronic materials due to its conjugated system.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is primarily related to its ability to undergo redox reactions. The quinone moiety can participate in electron transfer processes, which can generate reactive oxygen species (ROS) and induce oxidative stress in biological systems. This property is exploited in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells through oxidative damage.
類似化合物との比較
Similar Compounds
5-(Benzyloxy)naphthalene-1,4-dione: Lacks the bromine atom but shares the benzyloxy and quinone functionalities.
2-Bromo-1,4-naphthoquinone: Lacks the benzyloxy group but contains the bromine and quinone functionalities.
Uniqueness
5-(Benzyloxy)-2-bromonaphthalene-1,4-dione is unique due to the presence of both the benzyloxy and bromine substituents on the naphthoquinone core. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
特性
CAS番号 |
119650-41-8 |
|---|---|
分子式 |
C17H11BrO3 |
分子量 |
343.2 g/mol |
IUPAC名 |
2-bromo-5-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H11BrO3/c18-13-9-14(19)16-12(17(13)20)7-4-8-15(16)21-10-11-5-2-1-3-6-11/h1-9H,10H2 |
InChIキー |
VCSCMBXTPPWVJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C(=O)C=C(C3=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


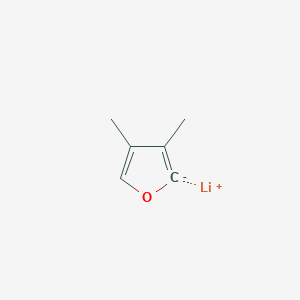
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)
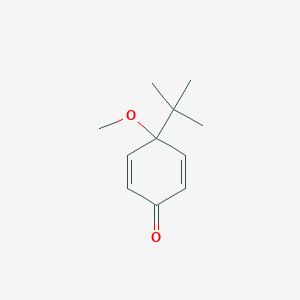

![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
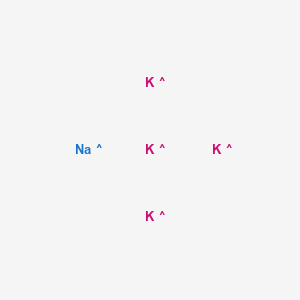
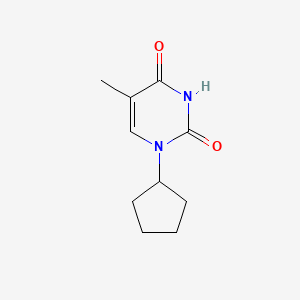
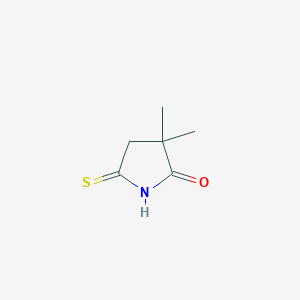
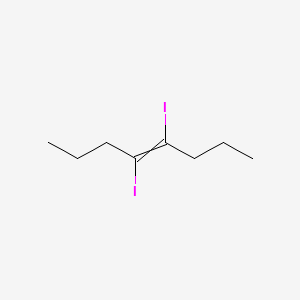
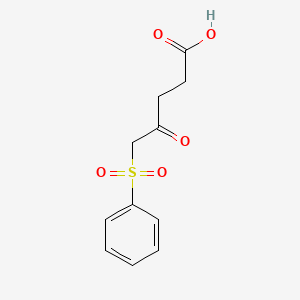
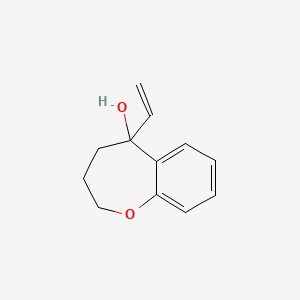
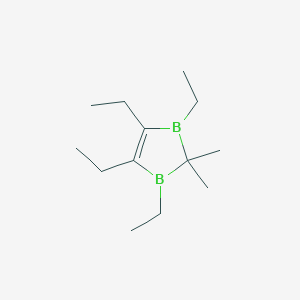
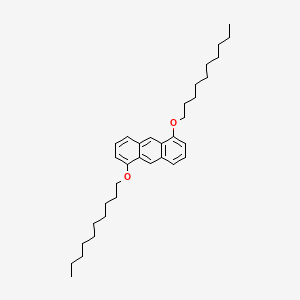
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
